molecular formula C14H12N2O2S B2464904 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2034245-56-0

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2464904
CAS No.: 2034245-56-0
M. Wt: 272.32
InChI Key: HYNLAQTZIWNZAP-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a heterocyclic compound that features both oxazole and benzothiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Scientific Research Applications

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the benzothiophene carboxamide. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with benzothiophene-2-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to its combined oxazole and benzothiophene structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties. Additionally, its specific substitution pattern enhances its binding affinity and selectivity for certain enzymes and receptors .

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-11(8-16-18-9)7-15-14(17)13-6-10-4-2-3-5-12(10)19-13/h2-6,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNLAQTZIWNZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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